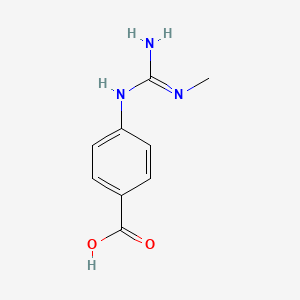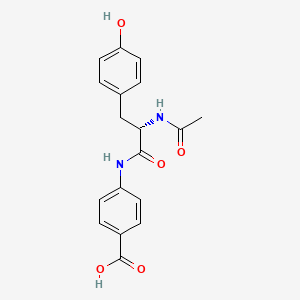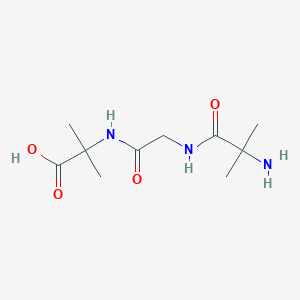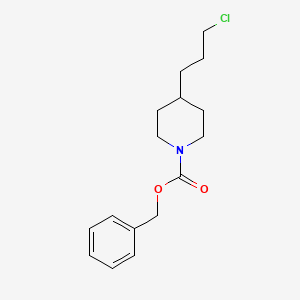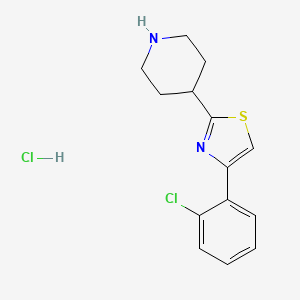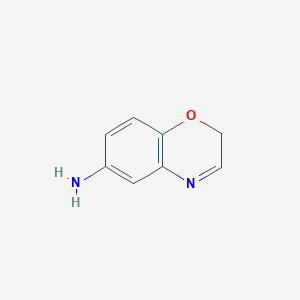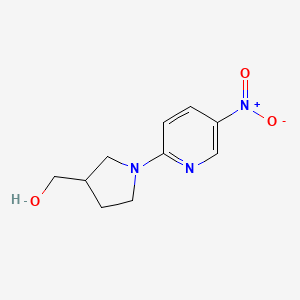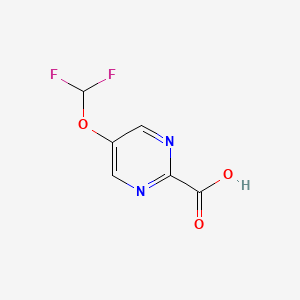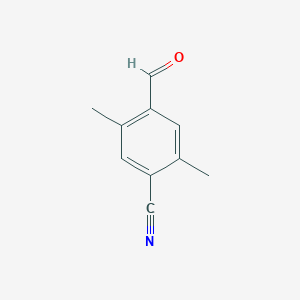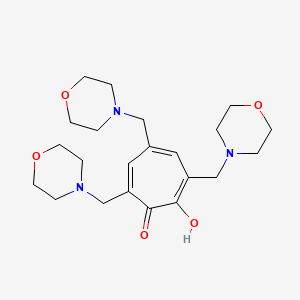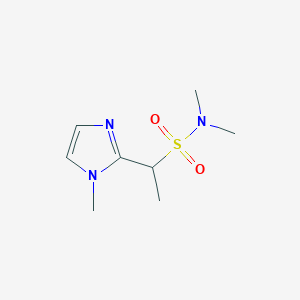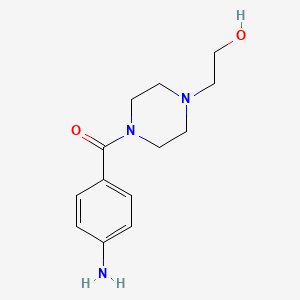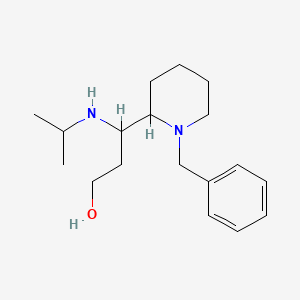
(15Z)-lycopene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-cis-Lycopene is a naturally occurring carotenoid, a type of tetraterpene, predominantly found in tomatoes and other red fruits and vegetables. It is one of the many isomers of lycopene, which is known for its potent antioxidant properties. Unlike the all-trans form, 15-cis-Lycopene has a unique configuration that may influence its bioavailability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-Lycopene involves the isomerization of all-trans-Lycopene. This can be achieved through thermal treatment or exposure to light, which induces the trans-cis isomerization. The process requires careful control of temperature and light exposure to ensure the desired isomer is obtained .
Industrial Production Methods: Industrial production of 15-cis-Lycopene typically involves extraction from natural sources such as tomatoes. The extraction process includes solvent extraction followed by chromatographic separation to isolate the specific isomer. High-performance liquid chromatography (HPLC) is commonly used for this purpose due to its efficiency in separating different isomers .
化学反応の分析
Types of Reactions: 15-cis-Lycopene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions are particularly significant as they can lead to the formation of different oxidation products, which may have distinct biological activities .
Common Reagents and Conditions: Oxidation of 15-cis-Lycopene can be carried out using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the oxidation of 15-cis-Lycopene include epoxides and other oxidized derivatives. These products can have varying degrees of biological activity and stability .
科学的研究の応用
作用機序
The mechanism of action of 15-cis-Lycopene primarily involves its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique structure, which allows it to interact with reactive oxygen species effectively .
Molecular Targets and Pathways: 15-cis-Lycopene targets various molecular pathways involved in oxidative stress and inflammation. It modulates the expression of genes related to antioxidant defense and can inhibit the activity of enzymes that promote oxidative damage .
類似化合物との比較
All-trans-Lycopene: The most common isomer of lycopene, known for its high antioxidant activity.
9-cis-Lycopene: Another isomer with distinct biological properties and potential health benefits.
13-cis-Lycopene: Similar to 15-cis-Lycopene, it has unique bioavailability and stability characteristics.
Uniqueness of 15-cis-Lycopene: 15-cis-Lycopene is unique due to its specific isomeric configuration, which may influence its absorption and biological activity. Studies suggest that cis-isomers of lycopene, including 15-cis-Lycopene, are more bioavailable and may have different health effects compared to the all-trans form .
特性
CAS番号 |
59092-07-8 |
|---|---|
分子式 |
C40H56 |
分子量 |
536.9 g/mol |
IUPAC名 |
(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
InChIキー |
OAIJSZIZWZSQBC-XKKDEUFYSA-N |
異性体SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


